3-Bromo-5-methylisoxazol-4-amine
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Overview
Description
3-Bromo-5-methylisoxazol-4-amine is a chemical compound with the empirical formula C4H5BrN2O. It is a solid substance with a molecular weight of 177 . The compound is also known by its synonym, 4-Bromo-3-methylisoxazol-5-amine .
Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 177 . It has a boiling point of 277.6°C at 760 mmHg and a melting point of 73-75°C . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis of 3-aminoisoxazoles
A novel two-step procedure for synthesizing 3-amino-5-substituted-isoxazoles involves the reaction of readily available 3-bromoisoxazolines with amines, followed by an oxidation process to yield 3-aminoisoxazoles with consistently high efficiency (Girardin et al., 2009). This method highlights the compound's utility in generating a class of isoxazoles that could have significant implications for further chemical transformations and potential pharmacological applications.
C(sp³)-H Bond Activation
The compound has been utilized in auxiliary-directed palladium-catalyzed γ-C(sp³)-H bond activation of α-aminobutanoic acid derivatives. This process demonstrates that when attached to a primary amine compound, 3-Bromo-5-methylisoxazol-4-amine directs the activation of inert γ-C(sp³)-H bonds for C-C bond formation. This methodology facilitates the selective and efficient arylation and alkylation of several α-aminobutanoic acid derivatives, leading to the creation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015). Such advancements underscore the compound's significance in synthesizing novel amino acid derivatives with potential biological activities.
Heterocyclizations Involving Pyruvic Acids
3-Amino-5-methylisoxazole's chemical properties have been explored in reactions involving pyruvic acid derivatives, revealing its utility in the selective synthesis of furanones and pyrrolones. This research indicates that the NH2-nucleophilic center of 3-amino-5-methylisoxazole participates in heterocyclizations with pyruvic acid derivatives, establishing a method for synthesizing diverse heterocyclic compounds (Morozova et al., 2019). The ability to generate such compounds from this compound could have significant implications for developing new materials and biologically active molecules.
Safety and Hazards
Future Directions
The future directions for the research and development of 3-Bromo-5-methylisoxazol-4-amine and similar compounds involve the development of new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes due to the disadvantages associated with metal-catalyzed reactions .
Mechanism of Action
Target of Action
Similar compounds have been studied for their interactions with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
If the compound interacts with erk2 and fgfr2 as suggested, it could potentially influence pathways related to cell growth, proliferation, and differentiation .
Result of Action
If the compound interacts with erk2 and fgfr2, it could potentially influence cell growth, proliferation, and differentiation .
Properties
IUPAC Name |
3-bromo-5-methyl-1,2-oxazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-2-3(6)4(5)7-8-2/h6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQPANOTZKEHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784843-64-6 |
Source
|
Record name | 3-bromo-5-methyl-1,2-oxazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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